Compound Description: Tris[2-(morpholin-4-ylmethyl)phenyl-κ2C1,N]antimony(III) is a monomeric organoantimony compound. The antimony (Sb) atom in this complex is located on a threefold axis and exhibits a distorted trigonal-antiprismatic geometry due to intramolecular N-->Sb interactions []. This compound forms dimers through intermolecular H...phenyl interactions, stacking along the c axis [].
Compound Description: 4-{3-[2-(2-Morpholin-4-yl-ethoxy)phenyl]-5-phenyl-pyrazol-1-yl}-benzenesulfonamide (compound 7 in the referenced study) is a novel compound synthesized and evaluated for its anti-breast cancer activity []. It was found to exhibit better anticancer activity against MCF7 cells compared to the standard drug, 4-hydroxytamoxifen [].
Compound Description: This entry represents a series of newly synthesized derivatives based on the 4-(2-chloroethyl)morpholine hydrochloride scaffold []. These compounds were designed and evaluated for their antibacterial and hemolytic activities, showing promising results compared to reference standards [].
Compound Description: (2E)-1-[4-hydroxy-3-(morpholin-4-ylmethyl)phenyl]-3-(thiophen-2-yl)prop-2-en-1-one is an organic compound characterized by single-crystal X-ray diffraction []. The molecule exhibits an intramolecular O—H⋯N hydrogen bond and forms wave-like layers in its crystal structure through C—H⋯O hydrogen bonds [].
Compound Description: N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide dihydrochloride (SUVN-G3031) is a potent and selective histamine H3 receptor (H3R) inverse agonist []. It exhibits robust wake-promoting effects and has been investigated as a potential therapeutic for human sleep disorders [].
Compound Description: This compound, 6-(1,3-Benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one (compound 8 in the study), has been investigated for its antimicrobial properties []. Its structure, confirmed by single-crystal X-ray diffraction, revealed S-alkylation and the presence of weak intermolecular C–H···O and N–H···O hydrogen interactions contributing to crystal stability [].
2-(Morpholin-4-ylmethyl)isoindole-1,3-dione
Compound Description: 2-(Morpholin-4-ylmethyl)isoindole-1,3-dione is a Mannich base that acts as a neutral bidentate chelating ligand [, , ]. This compound, along with its metal complexes, exhibits significant antimicrobial activity comparable to standard drugs [, , ].
Compound Description: This entry describes a series of twelve novel benzoxazole derivatives incorporating either a morpholine or a substituted piperazine ring []. These compounds were synthesized and evaluated for their in vitro antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as Candida species, showing promising broad-spectrum activity [].
Compound Description: N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220) is a potent and selective FMS-like tyrosine kinase-3 (FLT3) inhibitor []. It has shown promising results in preclinical studies and is currently in phase II clinical trials for treating acute myeloid leukemia (AML) [].
2-[4-(Morpholin-4-ylmethyl)phenyl]benzonitrile
Compound Description: 2-[4-(Morpholin-4-ylmethyl)phenyl]benzonitrile is an organic compound where the morpholine ring adopts a chair conformation and the exocyclic N—C bond is in an equatorial orientation [].
Compound Description: This compound, characterized by X-ray crystallography, reveals a structure where the morpholine unit adopts an almost ideal chair conformation []. The crystal structure is stabilized by C—H⋯O intermolecular hydrogen-bond interactions, contributing to the formation of a consolidated array [].
Compound Description: This compound, referred to as AMACs in the study, represents a series of asymmetrical mono-carbonyl analogs of curcumin []. These analogs were designed and synthesized to investigate their antioxidant and anti-inflammatory activities [].
Compound Description: This compound, characterized by X-ray crystallography, reveals a structure where the morpholine ring adopts a chair conformation and the benzimidazole ring is nearly planar [].
Compound Description: The structure of this compound, determined by X-ray crystallography, reveals the presence of two independent molecules in the asymmetric unit, each with a disordered ethoxy group []. The dihedral angles between the benzimidazole ring and the adjacent benzene ring differ slightly between the two molecules, suggesting some conformational flexibility [].
Compound Description: This entry represents a series of novel (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide analogues synthesized from the key intermediate 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde (BCFI), a significant metabolite of Losartan [].
Compound Description: This compound, an α,β-unsaturated iminium salt, was synthesized and characterized by NMR spectroscopy and single-crystal X-ray diffraction (SCXRD) analyses [].
Compound Description: This entry refers to a series of novel fluorinated morpholine-containing benzamide derivatives synthesized and characterized for their microbial activities []. Some of these compounds showed potent antifungal and antibacterial activity compared to standard drug molecules [].
Compound Description: 2-(4-Methyl-2-phenyl-4,5-dihydro-oxazol-4-ylmethyl)- isoindole-1,3-dione is an organo-amino compound characterized by single-crystal X-ray diffraction []. The crystal structure analysis revealed the presence of hydrogen bonds and π···π interactions contributing to the molecular packing [].
Compound Description: This series of compounds comprises benzylidene derivatives incorporating a tetrazole ring and a biphenyl moiety [, ]. The synthesized compounds were evaluated for their antihypertensive activity as potential angiotensin (A II) receptor antagonists [, ].
Compound Description: This compound, characterized by X-ray crystallography, exists as two independent molecules in the asymmetric unit, each stabilized by an intramolecular O—H⋯N hydrogen bond []. The crystal structure also reveals the presence of C—H⋯O and C—H⋯π interactions [].
Compound Description: In this compound, the morpholine ring adopts a chair conformation with the exocyclic N—C bond in an equatorial orientation []. The crystal structure analysis reveals the presence of weak C—H⋯π interactions linking the molecules into inversion dimers [].
Compound Description: This compound is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3) [, , ]. It has been investigated for its therapeutic potential in treating various GSK-3-related diseases and disorders [, , ].
Compound Description: In this compound, the morpholine ring adopts a chair conformation. The crystal structure reveals the presence of intermolecular C—H⋯O and C—H⋯N interactions contributing to the stability of the molecular packing [].
Compound Description: GNE-3500 is a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C (RORc or RORγ) inverse agonist []. It exhibited favorable potency, selectivity, in vitro ADME properties, in vivo PK, and dose-dependent inhibition of IL-17 in a PK/PD model, making it a promising candidate for treating inflammatory diseases [].
Compound Description: This entry describes a series of cis-3,6-disubstituted piperidine derivatives designed as structurally constrained analogs of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine []. These compounds were synthesized and evaluated for their affinity and selectivity towards the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) [].
7-[(Morpholin-4-yl)(phenyl)methyl]quinolin-8-ol
Compound Description: This compound, characterized by X-ray crystallography, reveals a structure where the quinoline ring system is non-planar with respect to the benzene and morpholine rings []. In the crystal structure, pairs of O—H⋯N hydrogen bonds link neighboring molecules, forming R22(10) motifs [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.